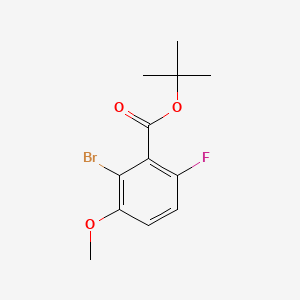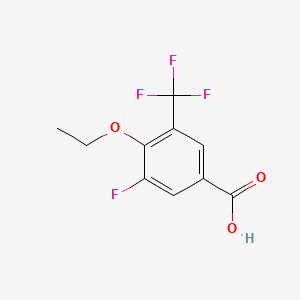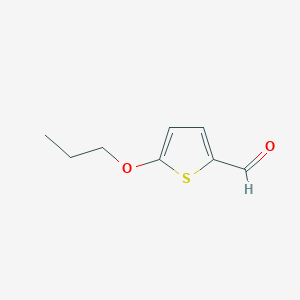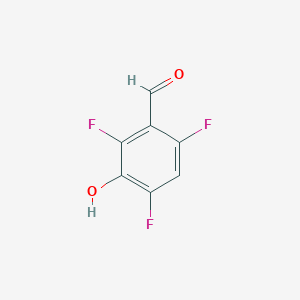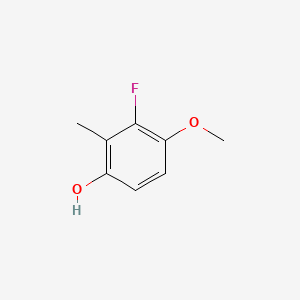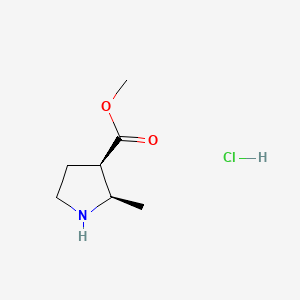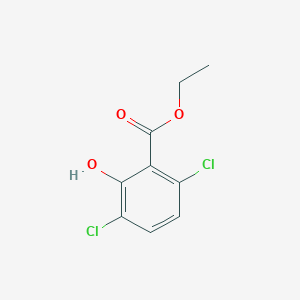
Ethyl 4-(4-(2-(isopropylamino)-2-oxoethyl)piperazin-1-YL)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-(2-(isopropylamino)-2-oxoethyl)piperazin-1-YL)butanoate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethyl ester group, a piperazine ring, and an isopropylamino group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-(2-(isopropylamino)-2-oxoethyl)piperazin-1-YL)butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Piperazine Derivative: The initial step involves the reaction of piperazine with an appropriate alkylating agent to introduce the desired substituents on the piperazine ring.
Introduction of Isopropylamino Group:
Esterification: The final step involves the esterification of the resulting intermediate with ethyl butanoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(4-(2-(isopropylamino)-2-oxoethyl)piperazin-1-YL)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the piperazine ring or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under nucleophilic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Ethyl 4-(4-(2-(isopropylamino)-2-oxoethyl)piperazin-1-YL)butanoate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in targeting central nervous system disorders.
Biological Research: It is used in biological assays to study receptor binding and enzyme inhibition.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding molecular interactions.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of Ethyl 4-(4-(2-(isopropylamino)-2-oxoethyl)piperazin-1-YL)butanoate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparaison Avec Des Composés Similaires
Ethyl 4-(4-(2-(isopropylamino)-2-oxoethyl)piperazin-1-YL)butanoate can be compared with other piperazine derivatives, such as:
4-(2-Fluorophenyl)piperazin-1-yl Derivatives: These compounds have similar structural features but differ in their substituents, leading to variations in their pharmacological properties.
Norfloxacin Analogues: These compounds share the piperazine core but have different functional groups, resulting in distinct biological activities.
Triazole-Pyrimidine Hybrids: These compounds combine piperazine with other heterocyclic systems, offering unique therapeutic potential.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H29N3O3 |
|---|---|
Poids moléculaire |
299.41 g/mol |
Nom IUPAC |
ethyl 4-[4-[2-oxo-2-(propan-2-ylamino)ethyl]piperazin-1-yl]butanoate |
InChI |
InChI=1S/C15H29N3O3/c1-4-21-15(20)6-5-7-17-8-10-18(11-9-17)12-14(19)16-13(2)3/h13H,4-12H2,1-3H3,(H,16,19) |
Clé InChI |
WSUPNWLLCVLEOG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCN1CCN(CC1)CC(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


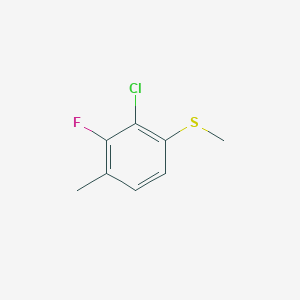

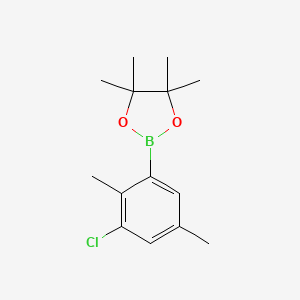
![3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid](/img/structure/B14023833.png)
![[(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate](/img/structure/B14023847.png)
